2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
5-methyl-4-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-9-11-7-14-8-12(11)13(15)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAGDQCKRSLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Substrates: Benzaldehyde derivatives and amino acid derivatives such as ethyl glycinate hydrochloride are employed.
- Reaction Conditions: Typically, benzaldehyde reacts with ethyl glycinate hydrochloride in the presence of a base like triethylamine (Et₃N) and a desiccant such as magnesium sulfate (MgSO₄) in dichloromethane (CH₂Cl₂). The reaction proceeds at room temperature, with an optimized reaction time of approximately 8 hours to maximize yield (up to 94%) of azomethine ylide precursors.
Reaction Scheme:
Benzaldehyde + Ethyl glycinate hydrochloride → Azomethine ylide (intermediate)
Optimization Data:
| Entry | Reaction Time | Yield of Azomethine Ylide (%) | Notes |
|---|---|---|---|
| 1 | 2 hours | 99 | Shorter time, lower yield |
| 2 | 4 hours | 98 | Improved yield |
| 3 | 8 hours | 94 | Optimal yield, minimal decomposition |
Cycloaddition to Form the Octahydropyrrolo[3,4-c]pyrrole Framework
The key step involves a 1,3-dipolar cycloaddition of the azomethine ylide with a suitable dipolarophile such as N-alkyl maleimide.
Catalytic Conditions:
- Catalyst: Silver(I) acetate (AgOAc) at 10 mol% loading.
- Solvent: Dichloromethane (CH₂Cl₂) proved optimal; toluene was less effective.
- Temperature: Ambient (room temperature).
- Reaction Time: Approximately 1–3 hours, with yields reaching up to 82% when the azomethine ylide is used in excess (1.5 equivalents).
Reaction Scheme:
Azomethine ylide + N-alkyl maleimide → Bicyclic pyrrolidine (intermediate)
Optimization Data:
| Entry | Base | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et₃N | AgOAc | CH₂Cl₂ | 1 h | 64 |
| 2 | Et₃N | — | CH₂Cl₂ | 24 h | Trace |
| 3 | Et₃N | AgOAc | Toluene | 2 h | 36 |
| 4 | DBU | AgOAc | CH₂Cl₂ | 1 h | 39 |
| 5 | Et₃N | AgOAc | CH₂Cl₂ | 3 h | 82 |
Oxidation to Form the Aromatized Pyrrolo[3,4-c]pyrrole-1,3-dione
The cycloadduct undergoes oxidation to aromatize the ring system, forming the pyrrolo[3,4-c]pyrrole-1,3-dione core.
Oxidation Conditions:
- Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Solvent: Dichloromethane (CH₂Cl₂) or toluene.
- Temperature: Room temperature.
- Reaction Time: 48 hours, with yields improving from 41% in CH₂Cl₂ to 71% in toluene.
Reaction Scheme:
Cycloadduct + DDQ → Aromatized pyrrole derivative
Optimization Data:
| Entry | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | Room temp | 48 h | 41 |
| 2 | Toluene | Room temp | 48 h | 71 |
Further Functionalization
Post-oxidation, the compound can be subjected to various transformations, such as alkylation or acylation, to generate derivatives with tailored properties for medicinal or materials science applications.
Summary of Key Data
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Azomethine ylide formation | Benzaldehyde + Ethyl glycinate hydrochloride | Et₃N, MgSO₄, CH₂Cl₂, 8 h | 94% | Optimal reaction time |
| Cycloaddition | Azomethine ylide + N-alkyl maleimide | AgOAc, CH₂Cl₂, room temp, 1–3 h | 82% | Excess azomethine ylide improves yield |
| Oxidation | Cycloadduct + DDQ | CH₂Cl₂ or toluene, room temp, 48 h | Up to 71% | Toluene enhances yield |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel chemical entities.
Biology
The compound has been investigated for its potential bioactive properties. Studies indicate that it may possess antimicrobial and anticancer activities:
- Anticancer Activity : In vitro studies have demonstrated that 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
- Mechanism of Action : It is thought to interact with specific molecular targets within biological systems, potentially modulating various biochemical pathways by acting as a ligand for histamine H4 receptors. This interaction may offer therapeutic avenues for treating inflammatory conditions and certain cancers .
Medicine
The compound's properties make it a candidate for drug development:
- Therapeutic Potential : Research has explored its use in developing novel therapeutic agents targeting histamine receptors involved in allergic responses and inflammation. This could lead to treatments for conditions such as asthma and allergic rhinitis .
- Cognitive Enhancement : A related compound has shown promise in enhancing cognitive functions through agonism of the alpha7 nicotinic acetylcholine receptor, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .
Materials Science
In industrial applications, 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole is utilized in developing advanced materials such as polymers and coatings. Its unique chemical structure can impart desirable properties to these materials, enhancing their performance in various applications .
Anticancer Research
A study highlighted the efficacy of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole against HepG-2 cells. The compound induced apoptosis through caspase activation assays, demonstrating its potential as a lead compound for further development in cancer therapies.
Cognitive Function Enhancement
Research on alpha7 nicotinic acetylcholine receptor agonists has shown that derivatives of this compound can enhance cognitive performance in animal models. These findings open avenues for exploring its use in treating cognitive deficits associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-c]pyrrole Derivatives
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : Thiazole-containing derivatives (e.g., 4a–j) have higher hydrogen bond acceptor counts (N=3) compared to 2-methyl-1-phenyl derivatives (N=2), influencing solubility and protein binding .
Biological Activity
2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclic framework, allows for various biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Structural Characteristics
- Molecular Formula : C13H18N2
- SMILES Notation : CN1CC2CNCC2C1C3=CC=CC=C3
The compound features a pyrrole ring fused with a phenyl group and a methyl substituent, contributing to its distinct reactivity and biological properties .
The mechanism of action of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets within biological systems. It is thought to modulate various biochemical pathways by interacting with enzymes or receptors. Research indicates that it may serve as a ligand for histamine H4 receptors, which are implicated in inflammatory responses and asthma treatment .
Anticancer Properties
Several studies have highlighted the anticancer potential of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole. For instance:
- In vitro Studies : The compound showed promising cytotoxic effects against various cancer cell lines. In particular, it demonstrated significant inhibition of cell proliferation in HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was evaluated using caspase assays, revealing its potential to activate apoptotic pathways effectively.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- Histamine H4 Receptor Modulation : As a ligand for the H4 receptor, it could help regulate inflammatory responses, making it a candidate for treating conditions like asthma and allergic rhinitis .
- In Vivo Studies : Animal models have shown that administration of the compound can reduce markers of inflammation, suggesting its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of various pyrrole derivatives.
- Findings : 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole exhibited superior antiproliferative activity compared to other derivatives tested. The study utilized resazurin assays to quantify cell viability.
- Inflammation Model Study :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct advantages:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methyl-1-phenyl-pyrrole | Lacks octahydro structure | Lower stability and reactivity |
| 1-Phenyl-octahydropyrrolo[3,4-c]pyrrole | Lacks methyl substituent | Altered reactivity profile |
| 2-Methyl-octahydropyrrolo[3,4-c]pyrrole | Lacks phenyl group | Reduced biological activity |
The unique combination of the phenyl group and methyl substituent in 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole enhances its stability and biological efficacy compared to its analogs .
Q & A
Q. How can researchers improve yields in multi-step syntheses of pyrrolo[3,4-c]pyrrole derivatives?
- Answer :
- Intermediate Stabilization : Protect amine groups with Boc or Fmoc to prevent side reactions.
- Catalytic Systems : Employ Pd-catalyzed cross-coupling for aryl substitutions.
- Workflow Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) .
Q. What crystallographic parameters are critical for validating novel pyrrolo[3,4-c]pyrrole structures?
- Answer :
- Data Quality : Ensure completeness (>95%) and high resolution (<1.0 Å).
- Thermal Ellipsoids : Analyze displacement parameters to identify disordered regions.
- Hydrogen Bonding : Map interactions (e.g., N–H···O) to confirm stabilization motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
